molecular formula C14H18ClNO3S B2411535 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide CAS No. 2097868-01-2

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide

Cat. No. B2411535
CAS RN: 2097868-01-2
M. Wt: 315.81
InChI Key: JTKFPEFGSVKUEY-UHFFFAOYSA-N
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Description

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide is a chemical compound that has shown potential for scientific research applications. This compound is of interest due to its unique structure and potential biological activity.

Scientific Research Applications

Synthesis and Characterization

The study on the synthesis and characterization of new heterocyclic compounds containing a sulfonamide moiety highlights the preparation of a series of derivatives starting from 3-hydroxy-4-aminobenzene sulfonamide. These compounds were treated with various chemicals to prepare new heterocyclic compounds, indicating a foundational approach to exploring the chemical diversity and reactivity of sulfonamide derivatives, including structures similar to the chemical (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Biological Activities

Research into the biological activity of N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives revealed that these compounds exhibit low activity against bacteria and fungi at studied concentrations. However, they displayed bactericidal and fungicidal activity, suggesting potential antimicrobial applications of sulfonamide derivatives under specific conditions (Konovalova et al., 2021).

Antimicrobial Activities of Derivatives

Another study reported on the design, synthesis, characterization, and computational docking studies of novel sulfonamide derivatives, highlighting their antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest the potential for sulfonamide derivatives, including those structurally related to 3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide, to serve as bases for developing new antibacterial agents (Saleem et al., 2018).

properties

IUPAC Name

3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-11-12(15)6-5-7-13(11)20(18,19)16-10-14(17)8-3-2-4-9-14/h3,5-8,16-17H,2,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKFPEFGSVKUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCCC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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